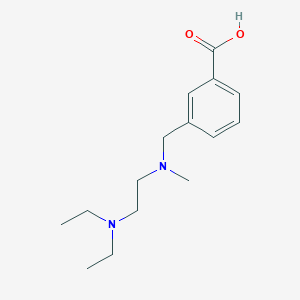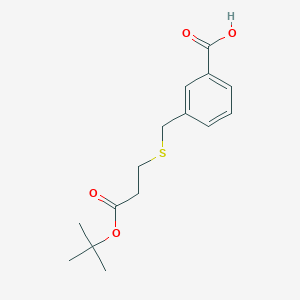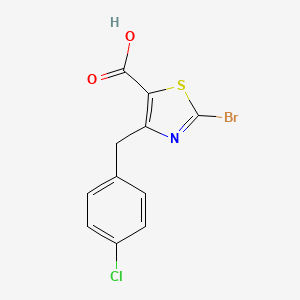
2-((3-Aminopyrrolidin-1-yl)methyl)-4-chlorophenol
Descripción general
Descripción
Pyrrolidine is a five-membered ring with one nitrogen atom . It’s a common structure in many biologically active compounds . The phenol group (a benzene ring with a hydroxyl group) is also a common structure in many chemical compounds and has various biological activities.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a saturated five-membered ring, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The phenol group contributes to the molecule’s polarity and can participate in hydrogen bonding.Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including functionalization of the ring . Phenols are acidic due to the presence of the hydroxyl group and can undergo reactions such as E1 and E2 eliminations.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Pyrrolidine derivatives generally have good solubility due to the presence of the nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have received great attention in recent years due to their varied medicinal applications .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Mecanismo De Acción
Target of Action
Compounds containing a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. The pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may interact with biological targets in a way that leads to therapeutic effects .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to have various biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing a pyrrolidine ring have been found to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
2-[(3-aminopyrrolidin-1-yl)methyl]-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-9-1-2-11(15)8(5-9)6-14-4-3-10(13)7-14/h1-2,5,10,15H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRNFZYQYCCCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Aminopyrrolidin-1-yl)methyl)-4-chlorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



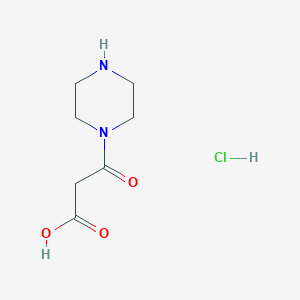

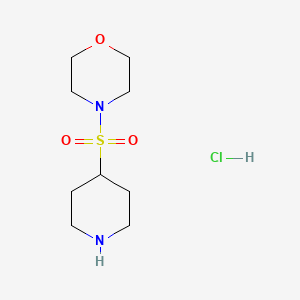

![Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B1468334.png)
![4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride](/img/structure/B1468336.png)
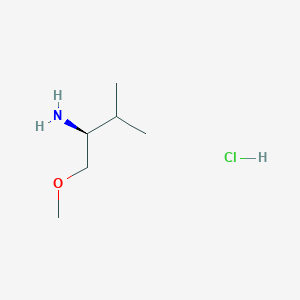
![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B1468339.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine](/img/structure/B1468341.png)
![[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468344.png)
